N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzaldehydes with benzylamines, followed by cyclization and functional group modifications . The reaction conditions often include the use of molecular iodine as a catalyst and oxygen as an oxidant, making the process green and economical .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial properties could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Quinazolinone: Known for its wide range of pharmacological properties.
Benzoxazinone: Another heterocyclic compound with diverse biological activities.
Uniqueness
N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique structural features, such as the bromophenyl and ethyl groups, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C20H18BrN3O3 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C20H18BrN3O3/c1-2-23-18(26)15-8-3-4-9-16(15)24-17(25)10-11-20(23,24)19(27)22-14-7-5-6-13(21)12-14/h3-9,12H,2,10-11H2,1H3,(H,22,27) |
InChI Key |
NOMZCVJASCXOAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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